molecular formula C10H11NO3 B6308574 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid CAS No. 2060588-69-2

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid

Cat. No. B6308574
CAS RN: 2060588-69-2
M. Wt: 193.20 g/mol
InChI Key: CTNSENSDKJKKGP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid (DMFPCA) is a heterocyclic organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. DMFPCA is a five-membered ring with a nitrogen atom at the center, and two oxygen atoms at the edges. It has been investigated for its potential as a catalyst and as a ligand for metal complexes.

Scientific Research Applications

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of heterocyclic compounds. In medicinal chemistry, this compound has been used as a ligand for metal complexes and as a building block for the synthesis of biologically active compounds. In biochemistry, this compound has been used as a model compound for the study of enzyme-catalyzed reactions.

Mechanism of Action

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid is believed to act as a ligand for metal complexes, forming a coordination complex with the metal ion. The metal-ligand complex can then bind to a substrate molecule, forming an intermediate that can undergo a catalyzed reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid in laboratory experiments is its low toxicity, which makes it a safer alternative to other compounds that are commonly used in organic synthesis. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. One limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Future research on 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid could focus on its potential applications in the fields of medicinal chemistry and biochemistry. For example, further studies could be conducted to explore the potential of this compound as a ligand for metal complexes and to study the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential of this compound as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted to explore the potential of this compound as a building block for the synthesis of biologically active compounds.

Synthesis Methods

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid can be synthesized from 1,3-dihydro-3-methyl-2-oxo-2H-furo[3,4-c]pyridine-6-carboxylic acid, which can be prepared by the condensation of 4-methyl-3-nitrobenzaldehyde and ethyl acetoacetate. The reaction is then followed by the reduction of the nitro group and the cyclization of the resulting intermediate.

properties

IUPAC Name

1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNSENSDKJKKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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